2-Octyldecanoic acid
CAS No.: 619-39-6
Cat. No.: VC0525420
Molecular Formula: C18H36O2
Molecular Weight: 284.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 619-39-6 |
|---|---|
| Molecular Formula | C18H36O2 |
| Molecular Weight | 284.5 g/mol |
| IUPAC Name | 2-octyldecanoic acid |
| Standard InChI | InChI=1S/C18H36O2/c1-3-5-7-9-11-13-15-17(18(19)20)16-14-12-10-8-6-4-2/h17H,3-16H2,1-2H3,(H,19,20) |
| Standard InChI Key | OYYXZGFIZTYYRB-UHFFFAOYSA-N |
| SMILES | CCCCCCCCC(CCCCCCCC)C(=O)O |
| Canonical SMILES | CCCCCCCCC(CCCCCCCC)C(=O)O |
| Appearance | Solid powder |
| Melting Point | 38.5 °C |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
2-Octyldecanoic acid belongs to the Guerbet acid family, which features branched alkyl chains synthesized via the Guerbet reaction . Its IUPAC name is 2-octyldecanoic acid, and its structure is represented as . Key molecular parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 284.477 g/mol | |
| Density | 0.887 g/cm³ | |
| Boiling Point | 400.8°C at 760 mmHg | |
| Flash Point | 225.6°C | |
| LogP (Octanol-Water) | 6.188 | |
| Refractive Index | 1.454 |
The high boiling point and low density suggest utility in high-temperature applications, while the elevated LogP value indicates strong lipophilicity, favoring use in hydrophobic matrices .
Spectroscopic and Chromatographic Data
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) analyses confirm its structure and purity. For instance, reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphoric acid (85:15:0.1 v/v) resolves 2-octyldecanoic acid with a retention time of 6.2 minutes . Mass spectrometry reveals a molecular ion peak at m/z 284.272 ([M-H]⁻), consistent with its exact mass .
Synthesis and Industrial Production
Guerbet Reaction Methodology
The primary synthesis route involves the Guerbet reaction, which condenses two alcohols or esters to form branched carboxylic acids . A representative protocol is as follows:
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Alkylation: Methyl octanoate () reacts with 1-chlorohexane () in methanol using sodium hydroxide as a base.
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Hydrolysis: The intermediate ester is saponified with aqueous NaOH to yield the carboxylic acid .
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Reactants: Methyl octanoate (1,000 g), 1-chlorohexane (1,067 g), NaOH (303 g).
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Conditions: 60°C for 6 hours.
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Yield: 91.3% purity (>98%).
Scalability and Byproduct Management
Industrial production faces challenges in minimizing byproducts like linear isomers. Process optimization, including temperature control and catalyst selection (e.g., transition metal catalysts), enhances selectivity . Patents by Alkermes, Inc. describe improved yields (83%) using proprietary catalysts .
Applications in Industry and Research
Emulsifiers and Lubricants
The compound’s amphiphilic nature makes it effective in emulsions. Hodoodo Chemicals reports its use as a non-ionic surfactant in cosmetic formulations, enhancing stability in oil-in-water systems . In lubricants, its branched structure reduces viscosity-temperature dependence, ideal for automotive applications .
Pharmaceutical Intermediates
2-Octyldecanoic acid serves as a precursor in drug synthesis. Yamamoto et al. utilized it to develop protease inhibitors, leveraging its lipophilicity to improve membrane permeability . Additionally, its esters (e.g., octyl laurate) exhibit antimicrobial activity, explored in topical formulations .
Analytical Chemistry
In chromatography, it acts as a stationary phase modifier. SIELC Technologies demonstrated its separation on Newcrom R1 columns, aiding impurity profiling in pharmacokinetic studies .
Recent Advances and Research Directions
Catalytic Innovations
Recent patents describe zeolite-based catalysts that reduce reaction temperatures by 30°C, improving energy efficiency . Computational studies also model branched-chain interactions, aiding in solvent design .
Biomedical Applications
Ongoing research explores its role in drug delivery systems. For example, liposomal formulations incorporating 2-octyldecanoic acid show enhanced tumor targeting in preclinical models .
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